molecular formula C5HBrClN3S B13050339 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine

6-Bromo-2-chlorothiazolo[4,5-B]pyrazine

Katalognummer: B13050339
Molekulargewicht: 250.50 g/mol
InChI-Schlüssel: LFDSHSAPMPIIAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-chlorothiazolo[4,5-B]pyrazine is a heterocyclic compound that belongs to the thiazole and pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine typically involves the annulation of a thiazole ring to a pyrazine core. One common method involves the reaction of 2-aminothiazole with a suitable pyrazine derivative under specific conditions. The reaction is often carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride (SOCl2) to introduce the bromo and chloro substituents, respectively .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes the optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted thiazolo[4,5-B]pyrazine derivatives, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-chlorothiazolo[4,5-B]pyrazine has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromo-2-chlorothiazolo[4,5-B]pyrazine is unique due to its specific bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can be modified to create a wide range of derivatives with tailored properties for specific applications .

Eigenschaften

Molekularformel

C5HBrClN3S

Molekulargewicht

250.50 g/mol

IUPAC-Name

6-bromo-2-chloro-[1,3]thiazolo[4,5-b]pyrazine

InChI

InChI=1S/C5HBrClN3S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H

InChI-Schlüssel

LFDSHSAPMPIIAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C2C(=N1)N=C(S2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.